Cas no 1336938-42-1 (2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid)

2-Amino-2-(2,4,6-trihydroxyphenyl)acetic acid is a synthetic phenolic amino acid derivative characterized by its unique structural features, including a trihydroxyphenyl group and an amino acid moiety. This compound exhibits potential applications in organic synthesis, pharmaceutical research, and biochemical studies due to its multifunctional reactivity. The presence of hydroxyl groups enhances its solubility in polar solvents, while the amino acid backbone allows for further derivatization or incorporation into peptide-like structures. Its structural properties may also contribute to chelation or antioxidant activity, making it of interest in material science and medicinal chemistry. The compound is typically supplied as a high-purity solid, suitable for research and industrial applications requiring precise molecular design.
2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid structure
1336938-42-1 structure
商品名:2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid
CAS番号:1336938-42-1
MF:C8H9NO5
メガワット:199.160762548447
CID:6120281
PubChem ID:77127986

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid
    • EN300-1837074
    • 1336938-42-1
    • インチ: 1S/C8H9NO5/c9-7(8(13)14)6-4(11)1-3(10)2-5(6)12/h1-2,7,10-12H,9H2,(H,13,14)
    • InChIKey: RDASGVNUKXDPDA-UHFFFAOYSA-N
    • ほほえんだ: OC1C=C(C=C(C=1C(C(=O)O)N)O)O

計算された属性

  • せいみつぶんしりょう: 199.04807239g/mol
  • どういたいしつりょう: 199.04807239g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 124Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.2

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1837074-0.5g
2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid
1336938-42-1
0.5g
$849.0 2023-09-19
Enamine
EN300-1837074-0.1g
2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid
1336938-42-1
0.1g
$779.0 2023-09-19
Enamine
EN300-1837074-1g
2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid
1336938-42-1
1g
$884.0 2023-09-19
Enamine
EN300-1837074-0.25g
2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid
1336938-42-1
0.25g
$814.0 2023-09-19
Enamine
EN300-1837074-10g
2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid
1336938-42-1
10g
$3807.0 2023-09-19
Enamine
EN300-1837074-10.0g
2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid
1336938-42-1
10g
$3807.0 2023-06-01
Enamine
EN300-1837074-1.0g
2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid
1336938-42-1
1g
$884.0 2023-06-01
Enamine
EN300-1837074-5.0g
2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid
1336938-42-1
5g
$2566.0 2023-06-01
Enamine
EN300-1837074-2.5g
2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid
1336938-42-1
2.5g
$1735.0 2023-09-19
Enamine
EN300-1837074-0.05g
2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid
1336938-42-1
0.05g
$744.0 2023-09-19

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid 関連文献

Related Articles

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acidに関する追加情報

Introduction to 2-Amino-2-(2,4,6-Trihydroxyphenyl)acetic Acid (CAS No. 1336938-42-1)

2-Amino-2-(2,4,6-trihydroxyphenyl)acetic acid (CAS No. 1336938-42-1) is a unique compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as N-(2,4,6-trihydroxyphenyl)glycine, is a derivative of glycine with a trihydroxyphenyl group attached to the amino moiety. Its distinctive structure and chemical properties make it a valuable candidate for various applications, including drug development and biochemical studies.

The molecular formula of 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid is C9H11NO5, and its molecular weight is approximately 209.18 g/mol. The compound is characterized by its high solubility in water and polar solvents, which facilitates its use in aqueous solutions and biological systems. The presence of multiple hydroxyl groups on the phenyl ring imparts strong hydrogen bonding capabilities, contributing to its stability and reactivity in various chemical reactions.

In recent years, 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound exhibits significant antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The antioxidant activity is primarily attributed to the trihydroxyphenyl group, which can scavenge free radicals and prevent oxidative damage to cellular components.

Beyond its antioxidant properties, N-(2,4,6-trihydroxyphenyl)glycine has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid could be a promising candidate for the development of anti-inflammatory drugs.

The potential of 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid extends to its use as a chelating agent. The multiple hydroxyl groups on the phenyl ring can form stable complexes with metal ions such as iron and copper. This property makes it useful in chelation therapy for conditions like iron overload disorders and Wilson's disease. Additionally, the chelating ability of this compound can be harnessed in the synthesis of metal-based pharmaceuticals and diagnostic agents.

In the context of drug development, N-(2,4,6-trihydroxyphenyl)glycine has shown promise as a lead compound for the design of new therapeutic agents. Its unique structure provides a scaffold for the introduction of functional groups that can enhance its biological activity or improve its pharmacokinetic properties. Researchers are actively exploring various derivatives of 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid to optimize its therapeutic potential and reduce side effects.

The synthesis of N-(2,4,6-trihydroxyphenyl)glycine involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions and condensation reactions between glycine derivatives and phenolic compounds. Advances in synthetic chemistry have led to more efficient methods for producing this compound on a larger scale, making it more accessible for research and industrial applications.

In conclusion, 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid (CAS No. 1336938-42-1) is a multifunctional compound with a wide range of potential applications in chemistry and pharmaceutical research. Its unique chemical structure endows it with antioxidant, anti-inflammatory, and chelating properties that make it an attractive candidate for drug development and biochemical studies. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.

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